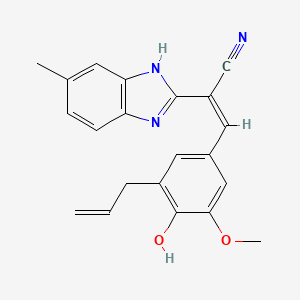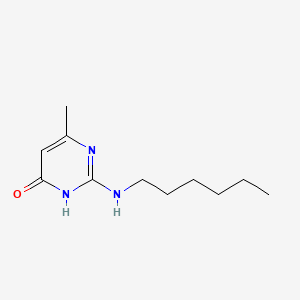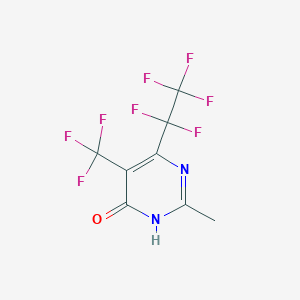
2-(benzylamino)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
説明
2-(benzylamino)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one, commonly known as Thioflavin T, is a fluorescent dye used in scientific research. It is widely used in the field of biology and chemistry to identify and visualize amyloid fibrils and other protein aggregates.
作用機序
Thioflavin T binds to the β-sheet structure of amyloid fibrils and other protein aggregates, causing them to fluoresce under ultraviolet light. The binding of Thioflavin T to these structures is due to its planar structure and the presence of a thiazole ring.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye and is widely used in scientific research.
実験室実験の利点と制限
The advantages of using Thioflavin T in lab experiments are:
1. High sensitivity: Thioflavin T is highly sensitive and can detect even small amounts of amyloid fibrils and other protein aggregates.
2. Specificity: Thioflavin T is highly specific to β-sheet structures, making it a valuable tool in the study of neurodegenerative diseases.
The limitations of using Thioflavin T in lab experiments are:
1. Limited applications: Thioflavin T is only useful for the detection and visualization of amyloid fibrils and other protein aggregates.
2. Interference: Thioflavin T can interfere with certain assays and experiments, leading to false results.
将来の方向性
1. Development of new fluorescent dyes: Researchers are actively working on developing new fluorescent dyes that can be used to detect and visualize protein aggregates.
2. Study of protein misfolding: Researchers are studying the process of protein misfolding and aggregation, which is responsible for causing several neurodegenerative diseases.
3. Development of new therapies: The study of protein misfolding and aggregation may lead to the development of new therapies for neurodegenerative diseases.
4. Use in diagnostics: Thioflavin T and other fluorescent dyes may be used in the diagnosis of neurodegenerative diseases.
Conclusion:
Thioflavin T is a valuable tool in scientific research, especially in the study of neurodegenerative diseases. Its high sensitivity and specificity make it a valuable tool for the detection and visualization of amyloid fibrils and other protein aggregates. However, it has limited applications and can interfere with certain assays and experiments. Researchers are actively working on developing new fluorescent dyes and studying the process of protein misfolding and aggregation, which may lead to the development of new therapies for neurodegenerative diseases.
科学的研究の応用
Thioflavin T is used in various scientific research applications such as:
1. Identification and visualization of amyloid fibrils: Thioflavin T binds to amyloid fibrils and other protein aggregates, causing them to fluoresce under ultraviolet light. This property makes it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's.
2. Detection of prion proteins: Thioflavin T can also be used to detect prion proteins, which are responsible for causing diseases such as Creutzfeldt-Jakob disease and mad cow disease.
3. Study of protein-protein interactions: Thioflavin T can be used to study protein-protein interactions and the formation of protein complexes.
特性
IUPAC Name |
(5E)-2-benzylimino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-14-8-4-7-13(9-14)10-15-16(21)19-17(22-15)18-11-12-5-2-1-3-6-12/h1-10,20H,11H2,(H,18,19,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUGXAMPGGJFT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2NC(=O)C(=CC3=CC(=CC=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C2NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3725526.png)
![3-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B3725530.png)

![3-[(3,4-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3725564.png)

![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3725572.png)
![2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3725576.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-N,N-dimethylacetamide](/img/structure/B3725579.png)
![ethyl 2-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3725590.png)
![2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)
![3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3725598.png)


![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B3725618.png)